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Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information on the drug-drug interaction (DDI) profile of aficamten,

a novel cardiac myosin inhibitor. The following frequently asked questions (FAQs),

troubleshooting guides, and experimental protocols are designed to address specific issues

that may be encountered during preclinical and clinical investigations.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of aficamten and which enzymes are involved?

A1: Aficamten is eliminated from the body primarily through metabolism by multiple

cytochrome P450 (CYP) enzymes.[1] This multi-pathway clearance reduces the likelihood of

significant increases in aficamten exposure when co-administered with a CYP inhibitor.[1] In

vitro studies have identified contributions from CYP2C9, CYP3A, CYP2D6, and CYP2C19.[2]

[3] The main circulating metabolites are the monohydroxylated forms M1a and M1b, which are

considered pharmacologically inactive.[4]

Q2: What is the known drug-drug interaction potential of aficamten with CYP inhibitors?

A2: Aficamten was designed to have a low potential for drug-drug interactions.[1] A clinical

study in healthy participants evaluated the impact of co-administration with strong inhibitors of

several CYP pathways, including fluconazole (a strong inhibitor of CYP2C9, CYP2C19, and

CYP3A4), paroxetine (a strong CYP2D6 inhibitor), and fluoxetine (a strong inhibitor of

CYP2C19 and CYP2D6).[5] While detailed quantitative results from this study are not yet fully
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published, the involvement of multiple metabolic pathways suggests that the inhibition of a

single CYP enzyme is unlikely to cause a clinically significant increase in aficamten plasma

concentrations.[1]

Q3: Has the co-administration of aficamten with other cardiovascular drugs been studied?

A3: The concomitant use of aficamten and disopyramide, a standard-of-care medication for

obstructive hypertrophic cardiomyopathy (oHCM), has been evaluated.[5] Clinical data indicate

that the combination is well-tolerated and does not lead to a greater reduction in the left

ventricular outflow tract (LVOT) gradient compared to aficamten alone.[5] Furthermore, the

withdrawal of disopyramide while continuing aficamten did not diminish aficamten's efficacy.

[5]

Q4: Are there any known effects of aficamten on drug transporters?

A4: Preclinical in vitro studies have been conducted to assess the interaction of aficamten with

various drug transporters. Specific details regarding these interactions and their clinical

relevance are part of ongoing research and regulatory review.

Q5: How does the drug-drug interaction profile of aficamten compare to that of mavacamten?

A5: Aficamten is reported to have a more favorable drug-drug interaction profile than

mavacamten.[6][7] Mavacamten is extensively metabolized by CYP2C19 and is also an

inducer of CYP3A4, CYP2C9, and CYP2C19, leading to a higher potential for clinically

significant drug interactions.[8] In contrast, aficamten's metabolism by multiple CYP pathways

mitigates this risk.[8][9]

Data Summary Tables
Table 1: In Vitro Contribution of Cytochrome P450 Enzymes to Aficamten Metabolism
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CYP Enzyme Fraction Metabolized (fm) Reference

CYP2C9 50% [2]

CYP3A 26% [2]

CYP2D6 21% [2]

CYP2C19 3% [2]

Table 2: Clinical Drug-Drug Interaction Study with Strong CYP Inhibitors

Co-administered
Drug (Inhibitor)

CYP Enzymes
Inhibited

Effect on Aficamten
Pharmacokinetics
(AUC, Cmax)

Reference

Fluconazole

Strong inhibitor of

CYP2C9, CYP2C19,

and CYP3A4

Quantitative data from

the clinical trial have

been presented but

are not yet publicly

available in peer-

reviewed literature.

[5]

Paroxetine
Strong inhibitor of

CYP2D6

Quantitative data from

the clinical trial have

been presented but

are not yet publicly

available in peer-

reviewed literature.

[5]

Fluoxetine

Strong inhibitor of

CYP2C19 and

CYP2D6

Quantitative data from

the clinical trial have

been presented but

are not yet publicly

available in peer-

reviewed literature.

[5]

Experimental Protocols
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Key Experiment: In Vitro Cytochrome P450 Inhibition Assay for Aficamten

This protocol outlines a representative methodology for determining the potential of aficamten
to inhibit major CYP450 enzymes in human liver microsomes.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of aficamten for

major human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and

CYP3A4).

2. Materials:

Aficamten

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

CYP-isoform specific probe substrates (e.g., phenacetin for CYP1A2, amodiaquine for

CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for

CYP2D6, midazolam for CYP3A4)

Positive control inhibitors for each CYP isoform (e.g., furafylline, montelukast,

sulfaphenazole, ticlopidine, quinidine, ketoconazole)

Phosphate buffer (pH 7.4)

Acetonitrile or other suitable organic solvent for quenching the reaction

96-well plates

Incubator

LC-MS/MS system

3. Methods:

Preparation of Reagents:
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Prepare stock solutions of aficamten, probe substrates, and positive control inhibitors in

an appropriate solvent (e.g., DMSO).

Prepare working solutions by diluting the stock solutions in phosphate buffer. A typical

concentration range for aficamten would be from 0.1 to 100 µM.

Incubation:

In a 96-well plate, combine the phosphate buffer, HLM, and aficamten (or positive control

inhibitor or vehicle control).

Pre-incubate the mixture at 37°C for 5-10 minutes.

Initiate the reaction by adding the CYP-isoform specific probe substrate and the NADPH

regenerating system.

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is

in the linear range.

Reaction Termination and Sample Preparation:

Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an

internal standard.

Centrifuge the plate to pellet the protein.

Transfer the supernatant to a new plate for analysis.

LC-MS/MS Analysis:

Analyze the formation of the specific metabolite from the probe substrate using a validated

LC-MS/MS method.

Data Analysis:

Calculate the percent inhibition of enzyme activity at each aficamten concentration

relative to the vehicle control.
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Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear

regression model.

Visualizations
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Caption: Aficamten Metabolic Pathway.
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Patient considered for Aficamten therapy

Review concomitant medications for known
strong CYP inhibitors (e.g., fluconazole)
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Caption: Clinical DDI Management Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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